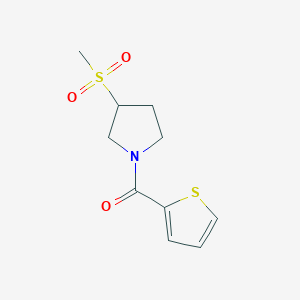

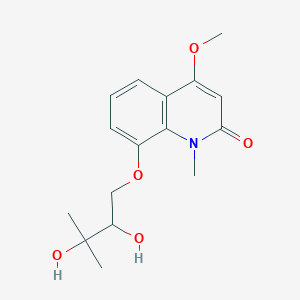

1-(2,4-dichloro-5-methoxyphenyl)-5-(2-propynylsulfanyl)-1H-1,2,3,4-tetraazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2,4-dichloro-5-methoxyphenyl)-5-(2-propynylsulfanyl)-1H-1,2,3,4-tetraazole" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. The triazole ring is known for its versatility in chemical reactions and its ability to act as a scaffold for various substituents, which can significantly alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various routes. One such method involves the reaction of 4,5-dibromo-1H-1,2,3-triazole with different reagents to introduce substituents at the N-atoms. For instance, the reaction with chloromethyl methyl ether, methyl chloroformate, or benzyl chloride under various conditions yields products substituted at the N-atoms . Furthermore, lithiation of 4,5-dibromo-1H-1,2,3-triazole followed by quenching with disulfides can lead to the formation of 5-substituted 1,2,3-triazoles, as demonstrated by the synthesis of 1-benzyl-4-bromo-5-methylsulfanyl-1H-1,2,3-triazole with a high yield of 91.5% .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be further modified by substituents on the ring. The structure of these compounds is often elucidated using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide information about the functional groups present and the overall molecular framework .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, which allows for the introduction of alkyl groups into the molecule. For example, triazaphosphopine derivatives can be alkylated with reagents like methyl iodide or benzyl chloride to yield s-alkylated derivatives . The reactivity of the triazole ring makes it a valuable component in the design of compounds with potential applications in various fields, including medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by the substituents attached to the triazole ring. These properties include solubility, melting point, and reactivity, which are crucial for the compound's application and behavior in different environments. The introduction of electron-donating or electron-withdrawing groups can significantly affect these properties, as well as the compound's stability and reactivity .

科学的研究の応用

Synthesis and Chemical Properties

- Research on azoles, including 1,2,3,4-tetrazoles, has explored various synthesis methods and chemical reactions. For instance, 4,5-dibromo-1H-1,2,3-triazole has been synthesized through various routes and reacted with different chlorides to produce substituted triazoles, showcasing the diverse chemical transformations possible with azole derivatives (Iddon & Nicholas, 1996).

- The crystal structure of certain tetrazole derivatives has been studied, providing insights into the physical characteristics of these compounds, which is essential for understanding their potential applications (Al-Hourani et al., 2015).

Antimicrobial and Antifungal Properties

- Research into the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives has identified compounds with good to moderate activities against various microorganisms, suggesting potential pharmaceutical applications (Bektaş et al., 2007).

Corrosion Inhibition

- The use of 1,2,4-triazole compounds in corrosion control of metals, such as mild steel, has been explored. The efficiency of these compounds as corrosion inhibitors in acidic environments highlights their potential in industrial applications (Bentiss et al., 2009).

Electrochemistry and Biological Activity

- Studies on the electrochemistry of tetrazole derivatives, particularly in relation to their antimycobacterial properties, demonstrate the utility of these compounds in medicinal chemistry (Nesměrák et al., 2010).

Structural and Pharmacological Analysis

- The development of hydrazides and ylidenhydrazides of 1,2,4-triazole derivatives, alongside their antimicrobial properties, underscores their potential as pharmaceutical agents (Samelyuk & Kaplaushenko, 2013).

Anti-inflammatory Potential

- Investigations into novel molecules like 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide, which is structurally related to 1,2,3,4-tetrazoles, show promise in the development of anti-inflammatory agents (Moloney, 2000).

Dendrimer Synthesis

- The synthesis of 1,2,4-triazole dendrimers, using these compounds as building blocks, suggests potential applications in areas requiring high heteroatom content or improved resistance to conditions (Maes, Verstappen, & Dehaen, 2006).

特性

IUPAC Name |

1-(2,4-dichloro-5-methoxyphenyl)-5-prop-2-ynylsulfanyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4OS/c1-3-4-19-11-14-15-16-17(11)9-6-10(18-2)8(13)5-7(9)12/h1,5-6H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDREAJUFWZFOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=NN=N2)SCC#C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichloro-5-methoxyphenyl)-5-(2-propynylsulfanyl)-1H-1,2,3,4-tetraazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)

![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B3003682.png)

![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)

![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3003689.png)

![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3003690.png)

![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B3003691.png)

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)